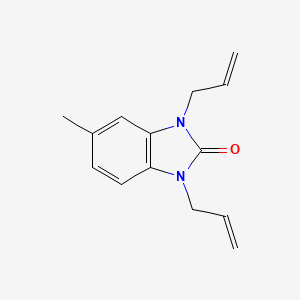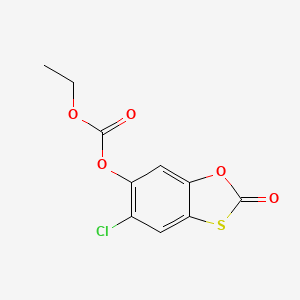
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of nicotinic acid with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to reduce the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol or methanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
Nicotinic Acid Hydrazide: A simpler hydrazide derivative of nicotinic acid.
Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.
Indole Derivatives: Compounds containing the indole structure, which may have similar chemical properties.
Uniqueness
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific structural features, such as the presence of the nitro group and the indole ring. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C15H11N5O4 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC名 |
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c1-19-12-5-4-10(20(23)24)7-11(12)13(15(19)22)17-18-14(21)9-3-2-6-16-8-9/h2-8,22H,1H3 |
InChIキー |
GHZZOLPIYRQLGV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)



